(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
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Overview
Description
(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3rd position and a dimethylamino group at the 4th position of the piperidine ring. The dihydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Dimethylation: The dimethylamino group is introduced at the 4th position through a reductive amination reaction using formaldehyde and dimethylamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter release by binding to receptors or ion channels in the nervous system. This interaction can influence various signaling pathways, leading to changes in cellular activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride
Uniqueness
(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C7H17Cl2FN2 |
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Molecular Weight |
219.12 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
InChI Key |
NKPCYUMLEXPFIL-JFYKYWLVSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCNC[C@@H]1F.Cl.Cl |
Canonical SMILES |
CN(C)C1CCNCC1F.Cl.Cl |
Origin of Product |
United States |
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